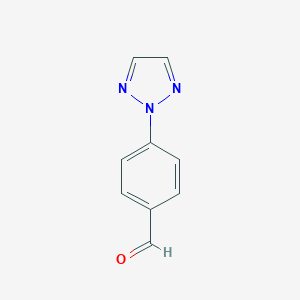

4-(2H-1,2,3-Triazol-2-yl)benzaldehyd

Übersicht

Beschreibung

4-(2H-1,2,3-Triazol-2-yl)benzaldehyde is a chemical compound with the molecular formula C₉H₇N₃O and a molecular weight of 173.17 g/mol It is characterized by the presence of a triazole ring attached to a benzaldehyde moiety

Wissenschaftliche Forschungsanwendungen

4-(2H-1,2,3-triazol-2-yl)benzaldehyde has found applications in several scientific research areas:

Medicinal Chemistry: It is used in the synthesis of cholesterol O-acyltransferase inhibitors, which have potential therapeutic applications.

Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.

Biological Studies: It serves as a precursor for the synthesis of biologically active molecules, including antimicrobial and anticancer agents.

Chemical Biology: The triazole moiety is a versatile scaffold for the development of molecular probes and bioorthogonal chemistry applications.

Wirkmechanismus

Target of Action

Triazole compounds have been known to exhibit a myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .

Mode of Action

It is known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .

Biochemical Pathways

It is known that triazole compounds can interact with various biochemical pathways due to their wide range of biological activities .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant .

Result of Action

It is known that triazole compounds can have a wide range of effects due to their diverse biological activities .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c .

Biochemische Analyse

Biochemical Properties

1,2,3-triazoles have been found to have a wide spectrum of medicinal applications against several malignant cells, microorganisms, viruses and their preventive actions are resistant to various enzymes .

Cellular Effects

1,2,3-triazole derivatives have been found to exhibit numerous biological activities such as anti-proliferative, anti-HIV, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc .

Molecular Mechanism

1,2,3-triazoles have been found to interact with a wide range of biomolecular targets and are highly stable to metabolic degradation .

Temporal Effects in Laboratory Settings

1,2,3-triazoles have been found to have immense chemical reliability, generally inactive to basic or acidic hydrolysis and reducing and oxidizing reactions even at higher temperature .

Dosage Effects in Animal Models

1,2,3-triazole derivatives have been found to exhibit numerous biological activities at different dosages .

Metabolic Pathways

1,2,3-triazoles have been found to interact with a wide range of enzymes and cofactors .

Transport and Distribution

1,2,3-triazoles have been found to have the capability of hydrogen bonding and aromatic character, which enhances their aptitude and solubility to interact with biomolecular targets .

Subcellular Localization

1,2,3-triazoles have been found to have several convenient attributes such as immense chemical reliability, effective dipole moment, capability of hydrogen bonding and aromatic character, which enhances their aptitude and solubility to interact with biomolecular targets .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,2,3-triazol-2-yl)benzaldehyde typically involves the reaction of 4-azidobenzaldehyde with an alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions . This reaction, also known as the “click” reaction, is highly efficient and yields the desired triazole product in good yields. The reaction conditions generally include the use of a copper catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate in a suitable solvent like water or a mixture of water and an organic solvent.

Industrial Production Methods

While specific industrial production methods for 4-(2H-1,2,3-triazol-2-yl)benzaldehyde are not extensively documented, the principles of the click reaction can be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound on a larger scale.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2H-1,2,3-triazol-2-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The triazole ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.

Major Products Formed

Oxidation: 4-(2H-1,2,3-triazol-2-yl)benzoic acid.

Reduction: 4-(2H-1,2,3-triazol-2-yl)benzyl alcohol.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(1H-1,2,4-Triazol-1-yl)benzaldehyde: Similar structure but with a different triazole isomer.

4-(1H-1,2,3-Triazol-4-yl)benzaldehyde: Another isomer with the triazole ring attached at a different position.

4-(1H-1,2,3-Triazol-1-yl)benzaldehyde: Similar compound with the triazole ring attached at the 1-position.

Uniqueness

4-(2H-1,2,3-triazol-2-yl)benzaldehyde is unique due to the specific positioning of the triazole ring, which can influence its reactivity and binding properties. This positioning can lead to distinct biological activities and chemical reactivity compared to other isomers .

Biologische Aktivität

4-(2H-1,2,3-triazol-2-yl)benzaldehyde is an organic compound characterized by a benzaldehyde group attached to a 1,2,3-triazole ring. This unique structural configuration renders it suitable for various chemical and biological applications, particularly in medicinal chemistry. The triazole moiety is a well-known pharmacophore that has been associated with a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 173.175 g/mol

- Structure : Contains both aromatic (benzaldehyde) and heterocyclic (triazole) components.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant antimicrobial properties. For example, studies have shown that derivatives of triazole can effectively inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or function.

| Compound | Activity | Reference |

|---|---|---|

| 4-(2H-1,2,3-triazol-2-yl)benzaldehyde | Antibacterial against E. coli and S. aureus | |

| 1,2,3-Triazole derivatives | Broad-spectrum antimicrobial |

Anticancer Activity

Several studies have explored the anticancer potential of triazole-based compounds. For instance, triazole hybrids have been shown to induce apoptosis in cancer cell lines by modulating key apoptotic pathways.

The biological activity of 4-(2H-1,2,3-triazol-2-yl)benzaldehyde may be attributed to its ability to interact with various biomolecular targets. The presence of the triazole ring allows for the formation of hydrogen bonds and coordination with metal ions in biological systems.

Key Mechanisms Include:

- Enzyme Inhibition : Triazoles can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.

- Cell Cycle Modulation : They can induce cell cycle arrest at specific phases (e.g., G1 phase), leading to reduced proliferation of cancer cells.

Pharmacokinetics

The pharmacokinetic profile of 4-(2H-1,2,3-triazol-2-yl)benzaldehyde suggests high gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB). This property is critical for developing treatments targeting central nervous system disorders.

Study on Antibacterial Properties

A study conducted on various triazole derivatives demonstrated that compounds similar to 4-(2H-1,2,3-triazol-2-yl)benzaldehyde exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized minimum inhibitory concentration (MIC) assays to quantify effectiveness.

Study on Anticancer Effects

Another investigation focused on the compound's effects on cancer cell lines. Results indicated that treatment with 4-(2H-1,2,3-triazol-2-yl)benzaldehyde led to increased expression of pro-apoptotic markers while decreasing anti-apoptotic proteins. This dual action suggests its potential as a therapeutic agent in cancer treatment.

Eigenschaften

IUPAC Name |

4-(triazol-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-7-8-1-3-9(4-2-8)12-10-5-6-11-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYWOTWHICQOMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)N2N=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444964 | |

| Record name | 4-(2H-1,2,3-triazol-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179056-04-3 | |

| Record name | 4-(2H-1,2,3-triazol-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.